molecular formula C39H50O24 B1649286 Chrysophanol 1-tetraglucoside CAS No. 120181-08-0

Chrysophanol 1-tetraglucoside

Cat. No.: B1649286
CAS No.: 120181-08-0
M. Wt: 902.8 g/mol
InChI Key: CWGIPJXDFYVNHH-UHFFFAOYSA-N
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Description

Chrysophanol 1-tetraglucoside is a naturally occurring anthraquinone glycoside. It is primarily found in certain medicinal plants and is known for its broad-spectrum therapeutic potential. This compound is characterized by its yellow crystalline solid form and is soluble in water and alcohol. This compound has been studied for its various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Chrysophanol 1-tetraglucoside typically involves extraction and purification from natural sources. The compound can be extracted from plants using solvent extraction methods, followed by filtration, concentration, and crystallization to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant materials. The process includes:

Chemical Reactions Analysis

Types of Reactions: Chrysophanol 1-tetraglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Chrysophanol 1-tetraglucoside has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of natural dyes and pigments

Mechanism of Action

The mechanism of action of Chrysophanol 1-tetraglucoside involves modulation of various molecular targets and pathways:

Comparison with Similar Compounds

Chrysophanol 1-tetraglucoside is structurally similar to other anthraquinones such as:

  • Emodin
  • Aloe-emodin
  • Rhein
  • 1,8-Dihydroxyanthraquinone

Uniqueness: this compound is unique due to the presence of a tetraglucoside moiety, which enhances its solubility and bioavailability compared to other anthraquinones. This structural feature also contributes to its distinct pharmacological profile .

Properties

IUPAC Name

1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGIPJXDFYVNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chrysophanol 1-tetraglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034572
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

120181-08-0
Record name Chrysophanol 1-tetraglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034572
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

288 - 290 °C
Record name Chrysophanol 1-tetraglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034572
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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